2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylformamido group and an ethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 4-ethoxyphenylacetic acid: This can be achieved by converting it into its acyl chloride derivative using thionyl chloride.
Reaction with cyclohexyl isocyanate: The acyl chloride derivative is then reacted with cyclohexyl isocyanate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Yields 4-ethoxyphenylacetic acid and cyclohexylamine.
Oxidation: Forms 4-hydroxyphenylacetic acid.
Substitution: Produces substituted derivatives of the aromatic ring, such as 4-nitro- or 4-bromo-phenylacetic acid.
Scientific Research Applications
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with specific mechanical or electronic properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of a particular enzyme, modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenyl)acetamide: Lacks the cyclohexylformamido group, making it less bulky and potentially less selective in its interactions.
N-(4-ethoxyphenyl)acetamide: Similar structure but without the cyclohexyl group, which may affect its solubility and binding properties.
Cyclohexylformamide: Contains the cyclohexylformamido group but lacks the ethoxyphenyl moiety, leading to different chemical and biological properties.
Uniqueness
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide is unique due to the combination of the cyclohexylformamido and ethoxyphenyl groups. This dual functionality provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its structural complexity also allows for specific interactions with biological targets, enhancing its potential as a pharmacologically active compound.
Properties
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-15-10-8-14(9-11-15)19-16(20)12-18-17(21)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMAJKNQWRBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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